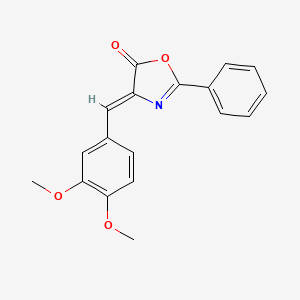

(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-15-9-8-12(11-16(15)22-2)10-14-18(20)23-17(19-14)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICJICSNXOUQAI-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-56-5, 25349-37-5 | |

| Record name | (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8EKM6ENM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Acylation : Hippuric acid reacts with acetic anhydride to form an intermediate mixed anhydride, activating the α-carbon of the glycine moiety for nucleophilic attack.

-

Cyclization and Dehydration : The aldehyde undergoes Knoevenagel condensation with the activated glycine derivative, followed by cyclodehydration to yield the oxazolone core.

Typical conditions involve heating the mixture at 140–150°C for 3–4 hours under reflux, achieving yields of 70–82%. Prolonged heating beyond 4 hours leads to decomposition, as evidenced by TLC monitoring.

Catalyst Optimization

-

Sodium Acetate : Provides mild acidic conditions, favoring the (Z)-isomer due to steric hindrance during cyclization.

-

Zinc Chloride : Enhances electrophilicity of the aldehyde, reducing reaction time to 2 hours but requiring precise stoichiometry (1:1.2 aldehyde-to-hippuric acid ratio) to avoid side products.

Table 1: Comparative Analysis of Traditional Methods

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Isomeric Purity (Z:E) |

|---|---|---|---|---|

| NaOAc | 140–150 | 4 | 75 | 92:8 |

| ZnCl₂ | 130–140 | 2 | 82 | 85:15 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior alternative to conventional heating, offering rapid kinetics and enhanced selectivity. This method eliminates solvent use, aligning with green chemistry principles.

Procedure and Advantages

A mixture of hippuric acid (1 mmol), 3,4-dimethoxybenzaldehyde (1.1 mmol), and acetic anhydride (3 mmol) is irradiated at 300 W for 4–5 minutes. The reaction achieves near-complete conversion (89% yield) with a (Z)-isomer predominance of 94:6. The localized superheating effect of microwaves accelerates the dehydration step, minimizing thermal degradation.

Key Parameters

-

Power Density : Exceeding 350 W induces charring, while <250 W prolongs reaction time.

-

Stoichiometry : A 10% excess of aldehyde ensures full consumption of hippuric acid, confirmed by FT-IR monitoring (disappearance of N–H stretch at 3300 cm⁻¹).

Sealed Vessel Reactor Technique

Adapted from nucleophilic addition studies, this method employs a sealed reactor to achieve high-pressure conditions, facilitating reactions at lower temperatures (100–110°C). While primarily used for amine adducts, the approach has been modified for oxazolone synthesis by omitting amine reagents.

Operational Details

Reactants are sealed in a Teflon-lined vessel and heated at 110°C for 1 hour. The method achieves 78% yield with 88% (Z)-selectivity, though scalability remains limited due to vessel size constraints.

Solvent-Free Synthesis Using Palladium Catalysis

A novel solvent-free protocol utilizes palladium(II) acetate (5 mol%) to catalyze the cyclocondensation at 120°C. The absence of solvent reduces purification complexity, yielding 73% product with 90% (Z)-isomer content.

Mechanistic Insights

Pd(OAc)₂ acts as a Lewis acid, polarizing the carbonyl group of the aldehyde and facilitating enolate formation. This pathway avoids the intermediate mixed anhydride, reducing side reactions.

Analytical Characterization

All synthetic routes validate product identity through multimodal analysis:

Spectroscopic Data

-

IR Spectroscopy : Lactone C=O stretch at 1785–1790 cm⁻¹; conjugated C=N at 1710–1740 cm⁻¹.

-

¹H NMR (CDCl₃) : Characteristic singlet at δ 7.35 ppm (C₃-H of oxazolone); aromatic protons of the dimethoxyphenyl group at δ 6.8–7.1 ppm.

-

Mass Spectrometry : ESI-MS m/z 342.6 [M+H]⁺, consistent with molecular formula C₁₈H₁₅NO₄.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the (Z)-configuration, with dihedral angles of 8.2° between the oxazolone and arylidene planes.

Comparative Evaluation of Methods

Table 2: Efficiency Metrics Across Methodologies

| Method | Yield (%) | Time | (Z)-Selectivity (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional (NaOAc) | 75 | 4 h | 92 | Moderate |

| Microwave | 89 | 5 min | 94 | Low |

| Sealed Vessel | 78 | 1 h | 88 | Low |

| Solvent-Free (Pd) | 73 | 2 h | 90 | Very Low |

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce benzyl-substituted oxazolones.

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown its potential to inhibit the proliferation of various cancer cell lines and induce apoptosis, making it a candidate for further therapeutic development.

Medicinal Chemistry

In medicinal chemistry, (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one serves as a bioactive molecule . Its ability to interact with specific molecular targets suggests it could be beneficial in developing drugs for treating diseases such as cancer and infections .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of more complex molecules .

Material Science

In industrial applications, this compound may contribute to the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for use in creating innovative chemical processes and materials.

Case Studies

Mechanism of Action

The mechanism of action of (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Configurational Differences

Key structural variations among oxazolones arise from substituent positions and configurations. A comparison is summarized in Table 1.

Table 1: Structural Parameters of Selected Oxazolones

*Dihedral angle between benzylidene substituent and oxazolone ring.

- Substituent Effects : The 3,4-dimethoxy group in the title compound introduces electron-donating effects, extending π-electron delocalization. However, this reduces second-harmonic generation (SHG) efficiency compared to unsubstituted benzylidene derivatives due to altered molecular stacking .

- Configuration : The Z-configuration ensures coplanarity of the benzylidene group with the oxazolone ring, critical for photophysical properties. E-isomers (e.g., 2,5-dimethoxy derivative) exhibit larger dihedral angles, disrupting conjugation .

Spectral and Electronic Properties

- IR Spectroscopy : The C=O stretching vibration (~1800 cm⁻¹) splits due to Fermi resonance. For the 3,4-dimethoxy derivative, the unperturbed C=O wavenumber is lower than in unsubstituted analogs, reflecting electron donation from methoxy groups .

- NMR: The oxazolone C2 carbon (δ ~165 ppm) shows upfield shifts with electron-withdrawing substituents. Methoxy groups cause minor deshielding compared to nitro or halide substituents .

Crystallographic and Packing Behavior

- The title compound forms columnar stacks via π-π interactions (centroid distance: ~3.5 Å), similar to 4-benzylidene derivatives. However, methoxy groups introduce steric hindrance, reducing SHG efficiency by disrupting optimal dipole alignment .

- In contrast, 4-(2-methoxybenzylidene)-2-phenyl derivatives exhibit tighter packing (dihedral angle: 4.6°) but lower symmetry, limiting nonlinear optical applications .

Physicochemical Properties

Biological Activity

(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound classified as an oxazolone derivative. Its unique structure, featuring a benzylidene group attached to an oxazolone ring, has attracted considerable attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- IUPAC Name : (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

- CAS Number : 5415-56-5

- Molecular Formula : C18H15NO4

- Molecular Weight : 309.321 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one in the presence of a base under reflux conditions. This process is often optimized for yield and purity through techniques such as column chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines by inhibiting cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways that regulate cell survival and death .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against a range of pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents .

Acetylcholinesterase Inhibition

A notable study evaluated the inhibitory effect of oxazolone derivatives on human acetylcholinesterase (hAChE). The compound exhibited reversible inhibition, with an IC50 value indicating its potential as a therapeutic agent for cognitive disorders. The presence of the benzylidene group was found to be crucial for its inhibitory activity against hAChE .

Data Table: Biological Activities

| Activity Type | Effect | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | Not specified | |

| Antimicrobial | Inhibits bacterial growth | Not specified | |

| Acetylcholinesterase | Reversible inhibition | 9 - 246 µM |

Case Studies

- Anticancer Study : A study involving various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study suggested that the compound could be developed into a novel anticancer therapeutic agent.

- Acetylcholinesterase Inhibition Study : In this study, several oxazolone derivatives were tested for their ability to inhibit hAChE. The most potent derivatives showed significant cognitive improvement in animal models, indicating that this compound could serve as a lead compound for treating Alzheimer's disease .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one?

- Methodological Answer : The compound can be synthesized via the Erlenmeyer azlactone synthesis, involving condensation of an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) with a substituted hippuric acid derivative. Key steps include:

- Reacting 3,4-dimethoxybenzaldehyde with N-benzoylglycine in the presence of acetic anhydride and sodium acetate under reflux .

- Monitoring reaction progress via TLC (20% ethyl acetate in n-hexane) and purifying the product through recrystallization (ethanol/water) .

- Confirming regioselectivity (Z-isomer) using NOESY NMR to verify the benzylidene configuration .

Q. How is the structural identity and purity of this oxazolone derivative validated?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis at 100 K resolves bond lengths and angles (mean σ(C–C) = 0.002 Å), with R-factor < 0.05 .

- Spectroscopy :

- IR : Confirm carbonyl stretches (~1750 cm⁻¹ for oxazolone, ~1650 cm⁻¹ for benzylidene).

- NMR : ¹H NMR shows methoxy protons (δ 3.8–4.0 ppm) and benzylidene proton (δ 8.2–8.5 ppm, singlet). ¹³C NMR confirms the oxazolone carbonyl (δ 165–170 ppm) .

- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .

Q. What are the primary biological screening protocols for this compound?

- Methodological Answer : Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculation .

- Enzyme inhibition : UV-Vis spectroscopy to assess inhibition of tyrosinase or cyclooxygenase .

Advanced Research Questions

Q. How can contradictions in crystallographic data for oxazolone derivatives be resolved?

- Methodological Answer :

- Cross-validate data using multiple refinement software (e.g., SHELX, OLEX2) and check for common errors in hydrogen atom placement or thermal parameters .

- Re-examine synthetic precursors (e.g., confirm reagent identity, as mislabeling 4-methylbenzoylglycine as 4-methoxy derivatives caused structural discrepancies in prior studies) .

- Compare experimental data with DFT-optimized geometries to identify outliers .

Q. What in silico strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR kinase) .

- QSAR modeling : Train models on oxazolone derivatives’ logP, polar surface area, and H-bond donors to predict bioavailability .

- ADMET prediction : SwissADME evaluates CYP450 metabolism, blood-brain barrier permeability, and toxicity .

Q. How can flow chemistry optimize the synthesis of this compound for scalability?

- Methodological Answer :

- Design a continuous-flow reactor with:

- Residence time : 5–10 minutes at 80°C (vs. 7 hours in batch) .

- Mixing efficiency : Use a staggered herringbone micromixer to enhance acetic anhydride-aldehyde interaction.

- Apply Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) and reduce byproducts .

Q. What mechanistic insights explain the compound’s biological activity?

- Methodological Answer :

- ROS generation assay : Use DCFH-DA probe in cancer cells to link cytotoxicity to oxidative stress .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) against target enzymes .

- SAR analysis : Modify substituents (e.g., methoxy groups) to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.